

Environmental fate and degradation pathways of Fenchlorphos in soil and water

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The Environmental Fate and Degradation of Fenchlorphos: A Technical Overview

Introduction

Fenchlorphos, also known as Ronnel, is an organothiophosphate insecticide formerly used to control insects on livestock and in food storage areas.[1] Its chemical name is O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate.[1][2] As with many organophosphate pesticides, understanding its behavior and persistence in the environment is critical for assessing its potential impact. Although its registration was canceled and production ceased in the United States, existing stocks and its historical use necessitate a clear understanding of its environmental fate.[1] This technical guide provides an in-depth summary of the degradation pathways of **Fenchlorphos** in soil and water, supported by quantitative data and detailed experimental methodologies.

Physicochemical Properties

A substance's environmental behavior is largely dictated by its physical and chemical properties.



Property	Value	Source
Chemical Formula	C8H8Cl3O3PS	[1][2]
Molecular Weight	321.55 g/mol	[1][2]
Physical State	White to light-tan crystalline solid	[1]
Melting Point	41 °C	[1]
Water Solubility	Practically insoluble	[3]
Synonyms	Ronnel, Etrolene, Korlan, Trolene, Nankor	[1][4]

Environmental Fate

The fate of **Fenchlorphos** in the environment is governed by several processes, including adsorption, volatilization, and leaching, which dictate its distribution between soil, water, and air.

In Soil:

- Adsorption and Leaching: **Fenchlorphos** exhibits low leaching potential from soil.[1] This is attributed to its high soil organic carbon-water partitioning coefficient (Koc), which indicates strong adsorption to soil particles.[1] Pesticides that are strongly bound to soil are less likely to move with water through the soil profile into groundwater.[5][6]
- Volatilization: Based on its low vapor pressure and high Koc value, volatilization is not considered an important dissipation pathway for Fenchlorphos from soil.[1]
- Surface Degradation: Photolysis, or degradation by sunlight, is not a significant factor for Fenchlorphos in soil due to the attenuation of light by soil particles.[1][5]

In Water:

Fenchlorphos can enter aquatic systems through runoff or spray drift. Once in water, its fate is primarily determined by hydrolysis, photolysis, and microbial degradation.



Degradation Pathways

Fenchlorphos degrades in the environment through a combination of abiotic (chemical, light-induced) and biotic (microbial) processes. The primary degradation mechanisms are hydrolysis and microbial metabolism, leading to the cleavage of the phosphate ester bond.

Hydrolysis

Hydrolysis is a major abiotic degradation pathway for many organophosphate pesticides, involving the reaction of the compound with water.[6][7] For **Fenchlorphos**, this process cleaves the P-O-aryl bond, yielding two primary products: 2,4,5-trichlorophenol and O,O-dimethyl phosphorothioic acid.

The rate of hydrolysis is highly dependent on pH, with significantly faster degradation occurring in alkaline (basic) solutions compared to acidic or neutral conditions.[1][6] The presence of certain metal ions, such as copper (II), can also catalyze and accelerate the hydrolysis of **Fenchlorphos**.[1]

Photodegradation

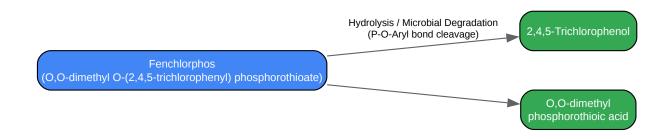
Photodegradation, or photolysis, involves the breakdown of a chemical by light energy.[5] While **Fenchlorphos** can be broken down by ultraviolet light, its degradation rate in water under natural sunlight conditions is slow.[1] Direct photolysis in the environment proceeds when a chemical absorbs light at wavelengths greater than 290 nm, which is the threshold for sunlight reaching the Earth's surface.

Microbial Degradation

Biodegradation by microorganisms is a crucial pathway for the dissipation of **Fenchlorphos**.[1] [8] Various soil and water microorganisms can utilize organophosphates as a source of phosphorus, carbon, or sulfur for growth.[9] This metabolic process breaks down the parent compound into simpler, less toxic substances. Studies have shown that strains of bacteria, such as Bacillus subtilis, can completely degrade **Fenchlorphos** in solution.[1] The rate of microbial degradation can be accelerated by the addition of inorganic nutrients to the water, which stimulates microbial activity.[1] In soil, biodegradation is considered a primary mechanism for the breakdown and detoxification of many pesticides.



The primary degradation pathway for **Fenchlorphos** is illustrated below.



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Figure 1: Primary degradation pathway of **Fenchlorphos**.

Quantitative Degradation Data

The persistence of a pesticide in the environment is often expressed as its half-life (t½), which is the time required for 50% of the initial amount to degrade.[10][11]

Table 1: Half-life of **Fenchlorphos** in Water

Condition	Medium	рН	Temperatur e	Half-life (t½)	Source
Hydrolysis	Distilled Water	-	35 °C	24 days	[1]
Hydrolysis	Ethanol- buffer (20:80)	6.0	70 °C	10.4 hours	[1]
Photolysis	Surface Water (natural sunlight)	-	-	17.5 days (12h daylight)	[1]
Biodegradatio n	Surface Water (mean value)	-	-	8.4 days	[1]



Note: Data on the soil half-life of **Fenchlorphos** is not readily available in the public domain. However, based on its rapid biodegradation in water, a similar process is expected to be a significant route of dissipation in soil environments.[1][4]

Experimental Protocols

Standardized laboratory studies are essential for determining the environmental fate of pesticides.[11] These protocols typically involve incubating the pesticide in a specific medium (e.g., soil or a buffered water solution) under controlled conditions and measuring its concentration over time.

General Protocol for Aqueous Photolysis Study

- Preparation of Solutions: A stock solution of **Fenchlorphos** is prepared in a water-miscible solvent (e.g., acetonitrile). This stock is used to fortify sterile, buffered aqueous solutions (e.g., pH 5, 7, and 9) to a specific initial concentration.
- Incubation: The solutions are placed in sterile, UV-transparent vessels (e.g., quartz tubes).
 Test samples are exposed to a controlled light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are wrapped in aluminum foil and incubated under the same temperature conditions to measure degradation in the dark (i.e., hydrolysis).
- Sampling: Samples are collected from both light-exposed and dark control vessels at predetermined time intervals.
- Analysis: The concentration of Fenchlorphos and its primary degradation product, 2,4,5-trichlorophenol, is quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector.[3][12]
- Data Calculation: The rate of degradation and the half-life are calculated using first-order kinetics.

General Protocol for Soil Degradation Study

 Soil Characterization: The soil used is characterized for properties such as texture, organic matter content, pH, and microbial biomass.

Foundational & Exploratory

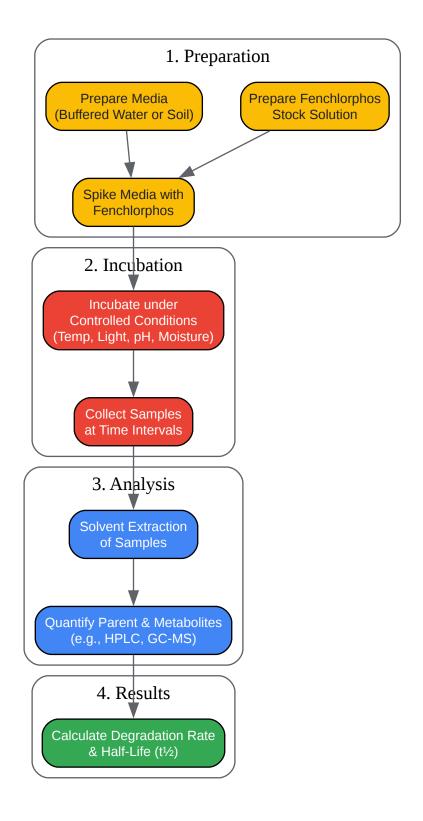




- Sample Preparation: A known amount of soil is weighed into incubation vessels. The soil is typically brought to a specific moisture level (e.g., 40-60% of its maximum water-holding capacity).
- Treatment: The soil samples are treated with a solution of Fenchlorphos (often using a ¹⁴C-radiolabeled version to facilitate tracking of all degradation products) to achieve a desired concentration.
- Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 20-25°C).
 To measure mineralization, vessels may be designed to trap evolved ¹⁴CO₂.
- Sampling and Extraction: At various time points, replicate soil samples are removed and extracted with an appropriate organic solvent (e.g., acetonitrile/water mixture).
- Analysis: The extracts are analyzed to determine the concentration of the parent
 Fenchlorphos and its degradation products. Radioactivity in the extracts, bound residues,
 and trapped CO₂ is measured using Liquid Scintillation Counting (LSC).
- Data Calculation: The dissipation half-life of **Fenchlorphos** in the soil is calculated.

The logical flow of a typical degradation experiment is outlined below.





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Figure 2: General experimental workflow for a pesticide degradation study.



Conclusion

Fenchlorphos degrades readily in the environment, particularly in aquatic systems.[1] Its dissipation is driven by a combination of chemical hydrolysis and microbial degradation, with hydrolysis being significantly faster under alkaline conditions. Photodegradation in water under natural sunlight is a slower process. The primary degradation product resulting from these pathways is 2,4,5-trichlorophenol. In soil, **Fenchlorphos** is expected to be relatively immobile due to strong adsorption to soil particles, with biodegradation being the most probable route for its dissipation. The lack of extensive, publicly available data on its persistence in soil highlights a gap in the complete environmental profile of this historical-use insecticide.

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